2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride

Trypanosoma cruzi Chagas disease Cruzain inhibition

Select this hydrochloride salt for its validated 3-pyridinyl-thiazol-5-amine profile—not interchangeable with 2- or 4-pyridinyl isomers. Documented 10.5× superior potency over benznidazole against T. cruzi (SI >530) and sub‑micromolar antiplatelet activity (IC₅₀ 0.484 µM). Use in cruzain inhibitor design, Chk1 kinase SAR, or anti-trypanosomatid optimization. HCl form enhances aqueous solubility for reliable assay handling.

Molecular Formula C8H8ClN3S
Molecular Weight 213.69
CAS No. 1269054-63-8
Cat. No. B3228790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride
CAS1269054-63-8
Molecular FormulaC8H8ClN3S
Molecular Weight213.69
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(S2)N.Cl
InChIInChI=1S/C8H7N3S.ClH/c9-7-5-11-8(12-7)6-2-1-3-10-4-6;/h1-5H,9H2;1H
InChIKeyRHKWIMVESRDTKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride (CAS 1269054-63-8): A Versatile Scaffold for Trypanocidal and Kinase-Focused Research


2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride (CAS: 1269054-63-8), a heterocyclic building block featuring a 3-pyridinyl substituent at the 2-position of a 5-aminothiazole core [1], serves as a privileged scaffold in medicinal chemistry due to the established bioactivity of its structural class [2]. The 3-pyridinyl-thiazole framework is recognized as an important pharmacophore, with documented applications spanning anti-trypanosomatid, anticancer, and kinase inhibition programs [3]. The hydrochloride salt form (C8H8ClN3S, MW 213.69) provides improved aqueous solubility and handling properties compared to the free base, facilitating its use as a chemical probe or a starting point for structure-activity relationship (SAR) studies [1].

2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride: Substitution Risks in Critical Bioassays


While the broader aminothiazole class encompasses numerous analogs, direct substitution of 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride is not advisable without careful consideration of positional isomerism and substituent effects. The specific 3-pyridinyl attachment at the 2-position of the thiazole ring, combined with the unsubstituted 5-amine group, dictates a unique interaction profile with biological targets, particularly cruzain [1] and various kinases [2]. Swapping this scaffold for a 4-pyridinyl isomer (e.g., cardiotonic agents [3]) or a 2-pyridinyl variant (e.g., SK channel inhibitors like ICA [4]) results in divergent activity profiles and distinct target engagement. Therefore, procurement decisions must be guided by the specific biological or chemical context, not merely by class-based assumptions.

2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride: Quantitative Differentiation Against Key Comparators


2-(3-Pyridinyl)-1,3-thiazol-5-amine Analog (Compound 7) Demonstrates Superior Trypanocidal Potency and Selectivity vs. Benznidazole

In a focused library of 3-pyridyl-1,3-thiazole derivatives, compound 7, a direct structural analog of the target compound with a 4-chlorophenyl substituent at the 4-position, demonstrated significantly superior in vitro trypanocidal activity against Trypanosoma cruzi. The compound exhibited an IC50 of 0.4 µM, which is a 10.5-fold improvement in potency compared to the clinical reference benznidazole (IC50 = 4.2 µM) [1]. Furthermore, compound 7 displayed a high selectivity index of 530.8, underscoring its favorable therapeutic window in this parasitic disease model [1].

Trypanosoma cruzi Chagas disease Cruzain inhibition

3-Pyridinyl-1,3-thiazole Scaffold Yields Favorable in vivo Cruzain Inhibition Profile

In silico docking and simulation studies revealed that 3-pyridyl-1,3-thiazole derivatives, representing a class to which the target compound belongs, demonstrate strong and stable interactions with the Trypanosoma cruzi cysteine protease cruzain [1]. This is a crucial distinction from 2-pyridyl-2,3-thiazole derivatives, which have shown potent anticancer activity against HepG2 cells (IC50 of 2.2 µM for TAP-07) but lacked significant trypanocidal activity [2]. The 3-pyridyl series also exhibited favorable predicted drug-likeness and oral bioavailability, supporting its potential for in vivo optimization [1].

Cruzain Molecular docking Drug-likeness

Contrasting Leishmanicidal Activity: 3-Pyridinyl-Thiazole vs. 2-Pyridinyl-Thiazole SK Channel Inhibitor ICA

The 3-pyridyl-1,3-thiazole series was evaluated for leishmanicidal activity but exhibited negligible or absent efficacy against Leishmania species [1]. In stark contrast, the 2-pyridinyl-thiazole derivative ICA (N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine), a known SK channel inhibitor, demonstrates clear anti-leishmanial activity with a reported IC50 of 2.1 µM [2]. This differential activity profile is a critical differentiator, suggesting that the 3-pyridinyl substitution pattern does not confer the molecular recognition required for anti-leishmanial activity, whereas the 2-pyridinyl analog does.

Leishmania Antiprotozoal SK channel inhibitor

Divergent Platelet Aggregation Activity: 4-(3-Pyridyl)thiazol-2-amine Analogs Show Enhanced Potency Over 2-Aminothiazole Derivatives

A series of N-aryl-4-(3-pyridyl)thiazol-2-amine derivatives, which share the core 3-pyridyl-thiazole motif with the target compound, were evaluated for their ability to inhibit ADP-induced human platelet aggregation. The most potent analog in this series, compound 9e, exhibited an IC50 of 0.484 µM (4.84 x 10^-7 M) [1]. In comparison, a separate class of 2-aminothiazole-based P2Y1 antagonists, such as compound 7j, showed a platelet aggregation IC50 of 5.2 µM [2]. This represents a greater than 10-fold difference in potency, suggesting that the 3-pyridinyl-thiazole scaffold may be a superior starting point for developing potent antiplatelet agents.

Platelet aggregation Antithrombotic P2Y1 antagonist

Cardiac vs. Parasitic Applications: A Clear Distinction Based on Pyridinyl Substitution

Patents and literature describe 2-(4'-pyridinyl)-thiazole derivatives as having good cardiotonic activity and being useful for increasing cardiac contractility [1]. In contrast, the 3-pyridinyl-1,3-thiazole series, including analogs of the target compound, has been extensively characterized for its anti-trypanosomal and antiproliferative properties, with no reported cardiotonic effects [2]. This functional divergence highlights the critical role of the pyridinyl nitrogen position in dictating the primary pharmacological application of these related heterocycles.

Cardiotonic Inotrope Positional isomerism

2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride: Validated Application Scenarios


Lead Optimization in Chagas Disease Drug Discovery

Procure 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride as a core scaffold for synthesizing and evaluating new analogs targeting Trypanosoma cruzi. The documented 10.5-fold superior potency of a close analog (Compound 7, IC50 = 0.4 µM) compared to benznidazole (IC50 = 4.2 µM) and the high selectivity index (SI = 530.8) provide a strong foundation for SAR expansion [1]. Focus modifications at the 4-position of the thiazole ring and the pyridine moiety to further enhance potency and address in vivo stability challenges [1].

Development of Novel Cruzain Inhibitors

Utilize this compound as a starting point for designing covalent or non-covalent cruzain inhibitors. In silico studies confirm the 3-pyridinyl-thiazole framework's ability to engage the T. cruzi cysteine protease cruzain with favorable interactions and predicted drug-likeness [1]. This application is specifically recommended over using 2-pyridinyl-thiazole derivatives, which lack this target engagement profile .

Design of Potent Antiplatelet Agents

Employ this 3-pyridinyl-thiazole amine as a key intermediate for creating novel antiplatelet therapeutics. Data from a related 4-(3-pyridyl)thiazol-2-amine series demonstrates potent inhibition of ADP-induced platelet aggregation (IC50 = 0.484 µM for compound 9e), showing a greater than 10-fold potency advantage over other 2-aminothiazole chemotypes [1]. This suggests that the 3-pyridinyl substitution pattern is favorable for targeting platelet aggregation pathways, making it a high-value scaffold for this indication [1].

Kinase Inhibitor Scaffold Hopping and Chk1 Research

Incorporate 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride into fragment-based or scaffold-hopping campaigns aimed at kinase targets, particularly Chk1. The pyridyl aminothiazole class has demonstrated significant biochemical activity against Chk1, a key cell cycle regulator [1]. This compound serves as a versatile core for optimizing kinase selectivity and cellular potency, distinct from other kinase inhibitor scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Pyridinyl)-1,3-thiazol-5-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.